molecular formula C10H14ClOPS2 B14695061 O-Ethyl S-p-tolyl chloromethylphosphonodithioate CAS No. 24441-47-2

O-Ethyl S-p-tolyl chloromethylphosphonodithioate

Cat. No.: B14695061
CAS No.: 24441-47-2
M. Wt: 280.8 g/mol
InChI Key: KSILONBFKOHCMN-UHFFFAOYSA-N
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Description

O-Ethyl S-p-tolyl chloromethylphosphonodithioate: is a chemical compound with the molecular formula C10H14ClO2PS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonodithioate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-p-tolyl chloromethylphosphonodithioate typically involves the reaction of chloromethylphosphonodithioic acid with O-ethyl S-p-tolyl ester. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-p-tolyl chloromethylphosphonodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

O-Ethyl S-p-tolyl chloromethylphosphonodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Ethyl S-p-tolyl chloromethylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl S-phenyl chloromethylphosphonodithioate
  • O-Ethyl S-methyl chloromethylphosphonodithioate
  • O-Ethyl S-benzyl chloromethylphosphonodithioate

Uniqueness

O-Ethyl S-p-tolyl chloromethylphosphonodithioate is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .

Properties

CAS No.

24441-47-2

Molecular Formula

C10H14ClOPS2

Molecular Weight

280.8 g/mol

IUPAC Name

chloromethyl-ethoxy-(4-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClOPS2/c1-3-12-13(14,8-11)15-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

KSILONBFKOHCMN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CCl)SC1=CC=C(C=C1)C

Origin of Product

United States

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